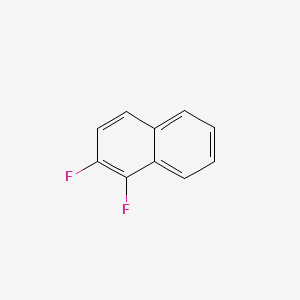

1,2-Difluoronaphthalene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are of immense importance in a multitude of scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine can lead to significant changes in a molecule's physical and chemical properties. Due to fluorine's high electronegativity, its presence on an aromatic ring can decrease the ring's reactivity towards electrophilic substitution by withdrawing electron density. This electronic perturbation can also increase the stability of the compound, making it more resistant to oxidative degradation.

In the pharmaceutical and agrochemical industries, the introduction of fluorine can enhance the metabolic stability of a drug or pesticide by blocking sites susceptible to enzymatic oxidation. This can lead to improved bioavailability and a longer duration of action. Furthermore, the unique steric and electronic properties of fluorine can modulate the binding affinity of a molecule to its biological target. wikipedia.org In materials science, fluorinated aromatics are utilized in the development of materials with desirable properties such as high thermal stability and specific electronic characteristics.

Overview of Naphthalene (B1677914) Fluorination within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

The fluorination of naphthalene, a fundamental polycyclic aromatic hydrocarbon, has been a subject of considerable interest. The introduction of fluorine atoms into the naphthalene skeleton can be achieved through various synthetic methods, leading to a range of mono-, di-, and polyfluorinated isomers. The position of the fluorine substituents significantly influences the properties and reactivity of the resulting molecule. oup.com

Research in this area has explored both direct fluorination methods and the synthesis of fluorinated naphthalenes from fluorinated precursors. researchgate.netacs.org The regioselectivity of these reactions is a key challenge and an area of active investigation. For instance, the direct fluorination of naphthalene can yield a mixture of isomers, with the distribution of products depending on the fluorinating agent and reaction conditions. oup.com The study of these reactions provides a deeper understanding of the reactivity of the naphthalene core and the directing effects of substituents.

Historical Development of Aromatic Fluorination Methodologies Relevant to Naphthalene Scaffolds

The development of methods for the fluorination of aromatic compounds has a rich history. Early methods often involved harsh reagents and lacked selectivity. A significant breakthrough was the Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates. researchgate.net Another key development was the Halex (halogen exchange) process, where a chloro or bromo substituent is replaced by fluorine using a fluoride (B91410) salt, a method first reported by Gottlieb in 1936. researchgate.net

More recently, a variety of milder and more selective electrophilic fluorinating reagents have been developed. These include N-F reagents such as N-fluorobis(phenylsulfonyl)amine (NFSI) and 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). oup.com These reagents have enabled the direct fluorination of a wide range of aromatic compounds, including naphthalene and its derivatives, under milder conditions and with greater control over regioselectivity. oup.com The continuous evolution of these methodologies has been crucial for advancing the study and application of fluorinated aromatic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33701-71-2 |

|---|---|

Molecular Formula |

C10H6F2 |

Molecular Weight |

164.15 g/mol |

IUPAC Name |

1,2-difluoronaphthalene |

InChI |

InChI=1S/C10H6F2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |

InChI Key |

PDHDZHIJGXQIIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways Involving 1,2 Difluoronaphthalene

Mechanistic Investigations of Naphthalene (B1677914) Fluorination Reactions

The introduction of fluorine atoms onto a naphthalene core can be achieved through various mechanistic routes, with the specific pathway being highly dependent on the fluorinating agent, reaction conditions, and the electronic nature of the naphthalene substrate.

Radical Pathways in Aromatic Fluorination

Radical mechanisms are frequently implicated in aromatic fluorination, especially when employing electrophilic fluorinating reagents. These reactions often commence with the generation of a fluorine radical, which subsequently attacks the aromatic π-system of naphthalene. This addition leads to the formation of a fluoro-σ-complex, also known as a Wheland intermediate. The final fluorinated product is then formed upon the loss of a hydrogen atom. The regioselectivity of this radical attack is primarily governed by the electron density at different positions of the naphthalene ring. While direct fluorination with highly reactive elemental fluorine (F₂) proceeds via a radical pathway, it is often aggressive and lacks selectivity. More controlled radical fluorinations can be achieved using reagents like Selectfluor®, where the reaction can be initiated either thermally or photochemically to generate the necessary radical species.

Aryne Intermediate Formation and Reactivity

The chemistry of 1,2-difluoronaphthalene can involve the formation of highly reactive aryne intermediates, specifically naphthalyne. Although not a direct method of fluorination, the generation of a naphthalyne from this compound provides a route to other functionalized naphthalene derivatives. Treatment of this compound with a potent base can induce the elimination of hydrogen fluoride (B91410) (HF), leading to the formation of 1-fluoro-2-naphthalyne. This strained and highly electrophilic intermediate can then be intercepted by a variety of nucleophiles or dienes in trapping reactions. The formation of arynes from ortho-dihaloarenes is a well-established synthetic strategy.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) represents another significant mechanistic avenue in aromatic fluorination, particularly with certain electrophilic fluorinating agents like N-fluoropyridinium salts. In an SET mechanism, an electron is transferred from the electron-rich naphthalene ring to the fluorinating agent. This transfer results in the formation of a naphthalene radical cation and a radical derived from the fluorinating agent. The highly reactive naphthalene radical cation can then combine with a fluoride source to yield the fluorinated product. The probability of an SET mechanism is enhanced for aromatic substrates with low oxidation potentials, such as those bearing electron-donating groups. The regiochemical outcome of fluorination via an SET pathway is determined by the spin and charge distribution within the naphthalene radical cation intermediate.

C-H Activation Processes in Directed Fluorination

Directed C-H activation has become a powerful tool for achieving regioselective fluorination of aromatic systems. This strategy employs a directing group attached to the naphthalene substrate to guide a transition metal catalyst to a specific C-H bond. The catalyst then mediates the cleavage of this C-H bond and facilitates the formation of a new C-F bond. For the synthesis of this compound, a pre-existing substituent can be utilized to direct the introduction of the fluorine atoms in a stepwise manner. Palladium and rhodium are common catalysts for these transformations. The general mechanism involves the coordination of the directing group to the metal center, followed by the formation of a cyclometalated intermediate. This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to deliver the fluorine atom to the targeted position before the catalyst is regenerated.

Reaction Kinetics and Thermodynamic Considerations in Difluoronaphthalene Synthesis

The kinetics and thermodynamics of difluoronaphthalene synthesis are pivotal in determining the feasibility, rate, and isomeric distribution of the products. The high bond dissociation energy of aromatic C-H bonds presents a significant activation barrier that must be overcome.

Thermodynamic factors play a crucial role in dictating the final distribution of difluoronaphthalene isomers. The relative thermodynamic stabilities of the various isomers can influence the product ratio, particularly under conditions that allow for equilibration.

Substituent Effects on Reaction Pathways and Selectivity

The presence and nature of substituents on the naphthalene ring have a profound impact on the regioselectivity and rate of fluorination reactions. Both the electronic properties and the steric bulk of the substituent contribute to directing the incoming fluorine atom.

Electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, activate the naphthalene ring towards electrophilic attack and typically direct substitution to the ortho and para positions relative to the substituent. In the naphthalene system, this translates to positions on the same ring as the EDG.

Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, deactivate the naphthalene ring towards electrophilic substitution and direct incoming electrophiles to positions on the other ring (the meta-equivalent positions).

Steric hindrance from bulky substituents can also play a decisive role by physically blocking access to adjacent positions, thereby favoring substitution at more sterically accessible sites. This steric influence can be strategically employed to control the regiochemical outcome of fluorination. The interplay between these electronic and steric effects ultimately determines the final product distribution in the synthesis of substituted difluoronaphthalenes.

Spectroscopic and Analytical Research Techniques for 1,2 Difluoronaphthalene Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Naphthalene (B1677914) Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of fluorinated aromatic compounds like 1,2-difluoronaphthalene. The presence of fluorine atoms, with the 19F isotope having a nuclear spin of 1/2 and 100% natural abundance, makes 19F NMR a particularly powerful tool alongside proton (1H) and carbon-13 (13C) NMR. wikipedia.orghuji.ac.il

19F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. wikipedia.orgresearchgate.net The chemical shifts of the fluorine nuclei in this compound are influenced by the electronic effects of the naphthalene ring system and the through-space interactions between the adjacent fluorine atoms.

In fluoronaphthalenes, the 19F chemical shifts are known to be sensitive to substituent effects. acs.org The introduction of fluorine atoms into the naphthalene core causes a significant change in the electronic distribution, which is reflected in the 19F NMR spectrum. The chemical shifts provide a direct probe of the electron density around the fluorine nuclei. Computational methods, such as density functional theory (DFT), have become increasingly valuable for predicting 19F NMR chemical shifts, aiding in the assignment of signals and the structural confirmation of complex fluorinated aromatic compounds. researchgate.net

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Fluoronaphthalenes

| Compound | Solvent | Chemical Shift (ppm) | Reference |

| 1-Fluoronaphthalene (B124137) | CCl₄ | Not specified | cdnsciencepub.com |

| 2-Fluoronaphthalene | Multiple | Not specified | acs.org |

| 1,8-Difluoronaphthalene | Nematic Liquid Crystal | Not specified | nih.govresearchgate.net |

| Substituted Fluoromethylnaphthalenes | CCl₄ | Varies with substituent | cdnsciencepub.com |

A fascinating aspect of the NMR spectroscopy of polyfluorinated aromatic compounds is the observation of through-space spin-spin coupling between fluorine nuclei that are in close spatial proximity but separated by several bonds. In the case of this compound, the two fluorine atoms are positioned on adjacent carbons, leading to the potential for significant through-space coupling.

A comprehensive understanding of the structure and properties of this compound is best achieved through a multi-nuclear NMR approach, integrating data from 1H, 13C, and 19F NMR experiments. nih.govsouthampton.ac.uk This multi-pronged analysis allows for the unambiguous assignment of all proton, carbon, and fluorine signals in the molecule.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for correlating the different nuclei. researchgate.net For instance, 1H-13C HSQC would identify directly bonded proton-carbon pairs, while HMBC experiments would reveal longer-range couplings (e.g., 2JCH, 3JCH, 2JCF, 3JCF), providing crucial connectivity information. researchgate.netnih.gov The analysis of various coupling constants, including nJHF and nJCF, further refines the structural assignment. nih.gov Such detailed multi-nuclear NMR studies are essential not only for initial characterization but also for investigating reaction mechanisms involving this compound. organicchemistrydata.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the this compound molecule. organicchemistrydata.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bruker.comspecac.com The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. bruker.comspecac.com

Table 2: General Characteristic IR Absorption Ranges for Relevant Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-F | Stretch | 1400-1000 |

This table provides general ranges. Specific peak positions for this compound would require experimental data.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.orgbruker.com The resulting Raman spectrum provides information about the vibrational modes of a molecule and is often complementary to FT-IR spectroscopy. youtube.com While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. youtube.com

In the context of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often strong in the Raman spectrum. The C-F stretching vibrations would also be observable. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, which can be aided by computational predictions of vibrational frequencies. wikipedia.org This detailed vibrational analysis further confirms the molecular structure and provides insights into the bond strengths and symmetry of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental in elucidating the electronic transitions and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for probing the electronic transitions within this compound. When the molecule absorbs UV or visible light, electrons are promoted from lower-energy molecular orbitals to higher-energy ones. For aromatic systems like naphthalene, these transitions are typically π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The substitution of fluorine atoms onto the naphthalene core influences the energy levels of these molecular orbitals, which in turn affects the wavelengths of maximum absorption (λmax). While specific UV-Vis spectral data for this compound is not widely published, the principles of electronic spectroscopy on related compounds, such as other fluoronaphthalenes and silyl-substituted naphthalenes, provide a basis for understanding its expected behavior. For instance, studies on silyl-substituted naphthalenes show that substitution can cause bathochromic (red) shifts in the absorption maxima. mdpi.com The absorption spectrum of this compound is anticipated to display characteristic bands corresponding to the electronic transitions of its aromatic system, with the precise λmax values being unique to its specific substitution pattern.

Table 1: General Principles of UV-Vis Spectroscopy for Aromatic Compounds

| Transition Type | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Longer wavelengths, often with lower intensity |

This table illustrates general principles applicable to the analysis of this compound.

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules after they have absorbed light. This method is particularly valuable for investigating the photochemical behavior of compounds like this compound. Following excitation to a higher electronic state via UV light absorption, the molecule can relax by emitting a photon, a process known as fluorescence.

Research on fluoronaphthalenes has shown that they can react from a singlet excited state to produce substitution products when in nucleophilic solvents. cdnsciencepub.com The fluorescence spectrum, including the emission wavelength and quantum yield, provides critical information about the nature of the excited state and its decay pathways. Photochemical investigations of fluorinated naphthalenes often involve studying how their fluorescence is affected by various factors, which can shed light on reaction mechanisms and the potential for these compounds to participate in processes like photo-induced electron transfer. cdnsciencepub.comresearchgate.net While detailed fluorescence studies specifically on this compound are limited in publicly available literature, research on related compounds like 1-fluoronaphthalene demonstrates the utility of this technique in understanding their photochemical reactivity. arxiv.orgarxiv.org

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of this compound is expected to be relatively stable due to its aromatic nature. libretexts.org However, under the high-energy conditions of mass spectrometry, the molecular ion can fragment in predictable ways. For halogenated aromatic compounds, common fragmentation pathways include the loss of the halogen atom(s) or the loss of small neutral molecules. In the case of this compound, one would anticipate observing a prominent molecular ion peak, followed by fragments corresponding to the loss of one or two fluorine atoms. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the identity and structure of the molecule.

Table 2: Predicted Fragmentation in the Mass Spectrum of this compound

| Ion | m/z (Predicted) | Description |

| [C₁₀H₆F₂]⁺˙ | 164.04 | Molecular Ion (M⁺˙) |

| [C₁₀H₆F]⁺ | 145.04 | Loss of a Fluorine atom |

| [C₁₀H₅F]⁺˙ | 144.04 | Loss of HF |

| [C₁₀H₆]⁺˙ | 126.05 | Loss of two Fluorine atoms |

This table presents hypothetical fragmentation patterns for this compound based on general principles of mass spectrometry. The molecular formula for this compound is C₁₀H₆F₂.

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Chemistry Studies of 1,2 Difluoronaphthalene Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 1,2-difluoronaphthalene. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying the electronic structure and related properties of medium-sized organic molecules. These calculations can provide a deep understanding of the molecule's fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in the computational study of any molecule is geometry optimization, which aims to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The result is an optimized molecular geometry with specific bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is significantly influenced by the two fluorine substituents. These electron-withdrawing groups affect the electron density distribution across the naphthalene (B1677914) system. Analysis of the electronic structure can reveal details about the molecule's polarity, reactivity, and spectroscopic properties. The introduction of fluorine atoms can create localized regions of positive and negative electrostatic potential on the molecular surface, which are important for intermolecular interactions. rsc.org

Table 1: Representative Optimized Geometrical Parameters for a Naphthalene Core (Illustrative)

| Parameter | Typical Value (Å or °) |

| C-C (aromatic) | 1.36 - 1.42 |

| C-H | ~1.09 |

| C-F | ~1.35 |

| C-C-C (angle) | ~120 |

| C-C-H (angle) | ~120 |

| C-C-F (angle) | ~120 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org

For this compound, the fluorine atoms, being highly electronegative, are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. This would likely result in a larger HOMO-LUMO gap, suggesting increased stability. The spatial distribution of the HOMO and LUMO would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. Studies on other fluorinated aromatic compounds have shown that fluorination can significantly alter the electronic properties and reactivity, which can be rationalized through FMO analysis. aip.orgacs.org

Table 3: Illustrative Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene (for comparison) | -6.1 | -1.5 | 4.6 |

| This compound (expected) | Lower than Naphthalene | Lower than Naphthalene | Likely larger than Naphthalene |

Molecular Dynamics and Reaction Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes and reaction pathways.

Simulating Reaction Pathways and Transition States

MD simulations, particularly those combined with quantum mechanical methods (ab initio MD), can be used to explore reaction pathways and identify transition states. These simulations can model the breaking and forming of chemical bonds over time. For this compound, such simulations could be used to study its behavior in various chemical reactions, such as electrophilic substitution or reactions involving the fluorine substituents.

The simulation would involve setting up a system containing this compound and other reactants and then monitoring the changes in atomic positions and energies over time. By analyzing the trajectory of the simulation, one can identify the minimum energy path for a reaction and characterize the high-energy transition state structures that connect reactants and products. While specific studies on the reaction dynamics of this compound were not found, research on other systems demonstrates the utility of these methods in elucidating complex reaction mechanisms.

Understanding Molecular Interactions and Conformational Dynamics

While this compound is a relatively rigid molecule, it still exhibits vibrational and rotational motions. MD simulations can provide insight into these dynamics and how the molecule interacts with its environment, such as solvent molecules or other species in a mixture. These simulations can reveal information about intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the fluorine atoms. rsc.org

The conformational dynamics of more flexible molecules are often studied using MD to understand how different spatial arrangements of atoms influence the molecule's properties and reactivity. nih.govnih.gov For this compound, MD simulations would primarily focus on its interactions and dynamics within a larger system, providing a picture of its behavior on a molecular level that is not accessible through static calculations alone.

Investigation of Non-Covalent Interactions in Fluorinated Naphthalenes

Non-covalent interactions are the subtle forces that dictate the three-dimensional structures of molecules and their organization into larger assemblies. In fluorinated naphthalenes, interactions such as hydrogen bonding and π-π stacking are of particular interest due to the strong electronegativity and unique electronic character of the fluorine atom. chemrxiv.orgmdpi.com

C-H···F Hydrogen Bonding Analysis

The existence and nature of hydrogen bonds involving organically bound fluorine (C-H···F) have been a subject of considerable discussion. rsc.org However, spectroscopic and computational studies have provided compelling evidence for their presence. rsc.org These interactions, while generally weaker than conventional hydrogen bonds, can play a significant role in determining the conformation and packing of molecules in the solid state. rsc.orgmacmillanusa.com

| Interaction Type | Typical Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) | Key Characteristics |

|---|---|---|---|---|---|

| C-H···F Hydrogen Bond | C-H | Fluorine | ~2.0 - 2.5 | ~1 - 2 | Directional, weaker than conventional H-bonds. rsc.orgmacmillanusa.com |

π-π Stacking Interactions in Molecular Assemblies

The introduction of fluorine atoms into an aromatic system like naphthalene significantly modifies its π-electron distribution, creating a π-acidic (electron-depleted) character. acs.org This alteration is fundamental to the nature of π-π stacking interactions. In contrast to the stacking of identical, non-fluorinated aromatic rings, the interaction between a fluorinated and a non-fluorinated or another fluorinated aromatic ring is often enhanced. researchgate.net

Computational studies on perfluorohalogenated naphthalenes have shown that these molecules tend to form stacked geometries. chemrxiv.orgchemrxiv.org The driving forces behind these unique stacking interactions are primarily electrostatic and dispersion energies. chemrxiv.org The presence of fluorine atoms leads to a positively charged π-hole on the naphthalene ring system, which can interact favorably with electron-rich regions of adjacent molecules. chemrxiv.org This "π-hole bonding" is a key feature of fluorinated aromatic systems. chemrxiv.orgchemrxiv.org The contribution of C···C contacts to the interaction energy in these stacked structures is significantly greater than in their benzene (B151609) counterparts. chemrxiv.org

In the case of this compound, the asymmetric placement of the fluorine atoms would create a dipole moment and a non-uniform electron density across the aromatic system. This would influence the preferred orientation in π-π stacking arrangements, favoring geometries that maximize attractive electrostatic interactions and minimize repulsion. While specific studies on this compound dimers are not detailed, research on related systems like 1,8-diarylnaphthalenes highlights the critical role of quadrupole moments in dictating stacking arrangements. hku.hk

| System | Interaction Type | Key Computational Finding | Reference |

|---|---|---|---|

| Perfluorohalogenated Naphthalenes | π-hole bonding | Enhanced π-hole bonding compared to benzene analogues. chemrxiv.org | chemrxiv.org |

| Hexafluorobenzene and Mesitylene | π-π stacking | Complexation energy of -9.1 kcal/mol, indicating a strong interaction. acs.org | acs.org |

| Naphthalene-Octafluoronaphthalene Co-crystal | π-π stacking | The strongest interaction is the π-π stacking between the two molecules. researchgate.net | researchgate.net |

Computational Modeling for Mechanistic Elucidation and Rational Design

Computational chemistry serves as a powerful predictive tool in modern chemical research. Methods like Density Functional Theory (DFT) and molecular mechanics are employed to investigate reaction mechanisms, predict molecular properties, and guide the synthesis of new molecules with desired functionalities. numberanalytics.com

For fluorinated compounds like this compound, computational modeling can provide insights into their reactivity and potential applications. For instance, theoretical studies on the proton affinity of fluorinated naphthalenes have shown that fluorine substitution significantly affects the basicity of the aromatic system through long-range resonance effects. acs.org This kind of information is crucial for understanding and predicting the behavior of these compounds in chemical reactions.

The rational design of novel materials is another area where computational modeling excels. nih.govresearchgate.net By simulating the electronic and structural properties of molecules, researchers can design new compounds with specific characteristics. For example, the design of fluorinated 2D polymer films for electronic applications has been guided by computational modeling to control charge transport properties. nih.gov Similarly, the development of new fuel cell membranes with high proton conductivity has benefited from the rational molecular design of partly fluorinated polymers. researchgate.net

While specific computational studies on the mechanistic elucidation of reactions involving this compound or its direct use in rational design are not prevalent in the provided results, the established methodologies are readily applicable. Computational modeling could be used to, for example, predict the regioselectivity of further substitution reactions on the this compound core or to design derivatives with tailored electronic properties for applications in organic electronics or materials science.

Functionalization and Derivatization Research of 1,2 Difluoronaphthalene for Advanced Applications

Chemical Functionalization Strategies for Difluoronaphthalene Scaffolds

The functionalization of difluoronaphthalene scaffolds is essential for tuning their properties and preparing them for integration into more complex molecular architectures. Research efforts are directed at developing precise and efficient methods to introduce a variety of chemical groups onto the fluorinated naphthalene (B1677914) ring system. These strategies often involve leveraging the inherent reactivity of the molecule or employing advanced catalytic systems to achieve desired transformations.

Regioselective C-H functionalization represents a powerful and atom-economical approach to modify aromatic compounds. For naphthalene derivatives, achieving regioselectivity is crucial as it dictates the final properties of the molecule. nih.gov In the context of difluoronaphthalenes, C-H activation strategies, often guided by transition metal catalysts, allow for the direct introduction of functional groups at specific positions on the naphthalene ring. nih.gov The electronic influence of the two fluorine atoms significantly affects the reactivity of the various C-H bonds, guiding the regioselectivity of these transformations. The development of methods that can predictably functionalize a specific position on the 1,2-difluoronaphthalene ring is a key area of investigation, aiming to bypass more complex multi-step synthetic routes. nih.gov

A range of classical and modern synthetic methods has been applied to introduce diverse functionalities onto difluoronaphthalene frameworks. While research specifically detailing this compound is limited, studies on its isomers, such as 2,3-difluoronaphthalene (B11919492) and 1,5-difluoronaphthalene (B3051155), provide significant insight into the expected reactivity and applicable synthetic protocols. researchgate.netresearchgate.net

Electrophilic aromatic substitution reactions like nitration and bromination have been successfully performed on difluoronaphthalene systems. researchgate.netresearchgate.net For instance, nitration predominantly introduces a nitro (-NO₂) group, while bromination installs a bromo (-Br) substituent. researchgate.netresearchgate.net Furthermore, Friedel-Crafts acylation can be used to add acyl groups (e.g., -COCH₃), although the regioselectivity can be highly dependent on the reaction conditions, such as the order of reagent addition. researchgate.netresearchgate.net The introduction of a methyl (-CH₃) or carboxyl (-COOH) group can be achieved through methods like lithiation followed by quenching with an appropriate electrophile. researchgate.net

The table below summarizes key functionalization reactions investigated on difluoronaphthalene isomers, which serve as a model for the potential derivatization of this compound.

| Functional Group | Reaction Type | Typical Reagents | Product Example (from Isomer) |

| Nitro (-NO₂) | Nitration | HNO₃/H₂SO₄ | 6,7-Difluoro-1-nitronaphthalene |

| Bromo (-Br) | Bromination | Br₂/FeBr₃ | 1-Bromo-6,7-difluoronaphthalene |

| Acetyl (-COCH₃) | Acylation | AcCl/AlCl₃ | 1-(6,7-Difluoronaphthalen-1-yl)ethanone |

| Methyl (-CH₃) | Lithiation & Alkylation | BuLi, then CH₃I | 1-Methyl-2,3-difluoronaphthalene |

| Carboxyl (-COOH) | Lithiation & Carboxylation | BuLi, then CO₂ | 2,3-Difluoronaphthalene-1-carboxylic acid |

Data derived from studies on 2,3- and 1,5-difluoronaphthalene isomers. researchgate.netresearchgate.net

Synthesis of Naphthalene-Substituted Fluorinated Derivatives as Building Blocks

The functionalized difluoronaphthalenes produced through the strategies mentioned above are often not the end products but serve as versatile, high-value building blocks for more complex syntheses. ontosight.ai The incorporation of fluorine atoms can enhance the metabolic stability and modify the electronic nature of molecules, making these derivatives sought-after intermediates in pharmaceutical and agrochemical research. sigmaaldrich.comontosight.aiossila.com

These naphthalene-substituted fluorinated derivatives act as platforms for constructing larger, multifunctional molecules. researchgate.net The presence of reactive handles—such as bromo, carboxyl, or acyl groups—allows for subsequent cross-coupling reactions, amidation, or other transformations to assemble elaborate molecular frameworks. nih.govdntb.gov.ua This modular approach is central to combinatorial chemistry and the development of libraries of compounds for screening purposes.

Research into Fluorinated Naphthalenes as Precursors for Novel Materials

The unique properties conferred by fluorine atoms make fluorinated naphthalenes, including derivatives of this compound, attractive precursors for the synthesis of advanced materials. ontosight.aisciepub.com Their inherent thermal stability and distinct electronic characteristics are particularly advantageous in the field of materials science. sigmaaldrich.com

The field of organic electronics, which includes devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), relies on the development of high-performance organic semiconductor materials. lcpo.frresearchgate.netnih.gov Fluoroaromatic compounds are prime candidates for creating these materials. ossila.comyoutube.com The introduction of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a conjugated molecule, which is critical for improving charge injection/extraction and enhancing ambient stability in electronic devices. mdpi.com

| Property Conferred by Fluorination | Benefit for Organic Electronics |

| Enhanced Thermal Stability | Improved device lifetime and operational stability |

| Lowered HOMO/LUMO Energy Levels | Better energy level alignment with electrodes; increased air stability |

| Modified Intermolecular Interactions | Can promote ordered molecular packing for efficient charge transport |

| Tunable Solubility | Facilitates solution-based processing for large-area devices |

Exploration of Structure-Reactivity Relationships in Functionalized 1,2-Difluoronaphthalenes

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting its behavior. nih.govnih.gov In functionalized 1,2-difluoronaphthalenes, the number, type, and position of substituents on the ring system govern its reactivity.

The two fluorine atoms on the this compound core are strongly electron-withdrawing. This has a profound effect on the electron density of the aromatic rings, generally deactivating them towards electrophilic substitution reactions compared to non-fluorinated naphthalene. oup.com However, this deactivation is not uniform across all positions, leading to specific regiochemical outcomes in reactions like nitration or bromination. researchgate.net

Conversely, the electron-withdrawing nature of fluorine atoms activates the naphthalene ring system towards nucleophilic aromatic substitution, a reaction pathway that is difficult to achieve with electron-rich aromatics. The study of these relationships, often aided by computational methods like Density Functional Theory (DFT), allows chemists to predict which sites on a functionalized this compound derivative will be most reactive and to select appropriate reaction conditions to achieve a desired outcome. nih.govchemrxiv.org This predictive power is crucial for the efficient use of these valuable building blocks in multi-step syntheses. chemrxiv.org

Future Directions and Emerging Research Avenues in 1,2 Difluoronaphthalene Chemistry

Development of Sustainable and Green Synthesis Methods for Fluorinated Naphthalenes

The chemical industry's growing emphasis on environmental responsibility is steering a significant shift towards sustainable and green synthetic methodologies. The synthesis of fluorinated naphthalenes, including 1,2-difluoronaphthalene, is a prime area for innovation in this regard. researchgate.netdovepress.com Traditional fluorination methods often rely on harsh reagents and energy-intensive conditions, prompting the search for more eco-friendly alternatives. researchgate.netscispace.com

A promising approach lies in the development of solid-state mechanochemical protocols for aromatic nucleophilic fluorination. rsc.org This technique eliminates the need for toxic, high-boiling point solvents, which are not only difficult to remove but also pose environmental hazards. rsc.orgrsc.org By operating at ambient conditions without the need for inert gases, mechanochemistry offers a more energy-efficient and less wasteful route to aromatic fluorides. rsc.org Research in this area is focused on optimizing reaction conditions and expanding the substrate scope to include a wider range of fluorinated naphthalenes.

Another key strategy is the utilization of transition-metal-catalyzed C–H bond activation. beilstein-journals.org This method allows for the direct introduction of fluorine or fluorinated groups into the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials and thus reducing the number of synthetic steps and byproducts. The development of more efficient and selective catalysts is a major focus of ongoing research.

Furthermore, the exploration of novel fluorinating agents is crucial for advancing green chemistry in this field. numberanalytics.com The ideal reagent would be safe, readily available, and highly selective, minimizing the formation of unwanted isomers and side products. The goal is to develop processes that are not only environmentally benign but also economically viable for large-scale production.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. For the formation of the C-F bond in compounds like this compound, advanced spectroscopic techniques are proving to be invaluable tools for real-time mechanistic studies. ubc.cascience.gov

Techniques such as transient absorption spectroscopy are being employed to study the intricate details of photoredox catalytic methods for C-F bond formation. ubc.ca This allows researchers to observe and characterize key intermediates, such as triplet metal-to-ligand charge transfer states, and to elucidate the electron transfer processes that drive the reaction. ubc.ca

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic and multidimensional fluorine NMR, offers powerful insights into the structure and dynamics of organofluorine compounds. numberanalytics.com These techniques can be used to study conformational changes, molecular interactions, and reaction kinetics in real-time. numberanalytics.com For instance, 19F-NMR can be used to track the formation of fluorinated products and byproducts during a reaction, providing a comprehensive picture of the reaction pathway. nih.gov

The combination of different spectroscopic methods, such as X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy, can provide a more complete understanding of fluorination and defluorination reactions. rsc.org XPS can determine the stoichiometry of fluorinated compounds, while Raman spectroscopy can monitor changes in the vibrational modes of the molecule as the reaction progresses. rsc.org These detailed mechanistic insights are crucial for optimizing reaction conditions and designing more effective catalysts and reagents for the synthesis of this compound and other fluorinated aromatics.

Integration of Machine Learning and Artificial Intelligence in Computational Fluorination Research

ML models, such as random forests, can be trained on large datasets of reaction information to predict the yield of a reaction with a high degree of accuracy. bohrium.comacs.org These models can analyze the complex interplay between different reaction parameters, such as the substrate, reagent, and solvent, to identify the optimal conditions for a desired transformation. bohrium.com This approach has the potential to significantly accelerate the discovery and development of new synthetic methods for this compound.

Design of Novel Functional Materials Based on Difluoronaphthalene Scaffolds

The unique electronic and structural properties of the difluoronaphthalene core make it an attractive building block for the design of novel functional materials. mdpi.com The introduction of fluorine atoms can significantly influence the electronic properties of the naphthalene system, leading to materials with tailored functionalities for a range of applications. mdpi.com

One area of significant interest is the development of organic electronic materials. nih.gov The electron-withdrawing nature of fluorine can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of naphthalene-based molecules. d-nb.info This allows for the design of materials with specific electronic properties for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The difluoronaphthalene scaffold can also be incorporated into more complex molecular architectures to create materials with specific recognition or self-assembly properties. uni-wuerzburg.de The ability of the C-F bond to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can be exploited to control the packing of molecules in the solid state, leading to materials with desired crystal structures and properties. rsc.org

Furthermore, the development of dynamic combinatorial materials, which can respond to external stimuli, represents an exciting future direction. rsc.org By incorporating the difluoronaphthalene scaffold into reversible chemical systems, it may be possible to create "smart" materials that can change their properties in response to changes in their environment. The design and synthesis of these novel functional materials based on difluoronaphthalene scaffolds is a rapidly developing area of research with the potential to lead to significant technological advancements. osti.govfrontiersin.org

Q & A

Q. What are the common synthetic routes for 1,2-Difluoronaphthalene, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves halogenation or fluorination of naphthalene derivatives. For example, electrophilic substitution using fluorine sources (e.g., HF or fluorinating agents like Selectfluor) under controlled temperatures (60–120°C) in inert solvents (e.g., DCM or acetonitrile). Critical factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance reactivity .

- Temperature control : Prevents side reactions like over-fluorination .

- Purification : Column chromatography or recrystallization ensures purity. GC-MS and NMR (¹H/¹³C) validate structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine positions; ¹H/¹³C NMR resolves aromatic proton environments .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and detects impurities .

- Infrared (IR) Spectroscopy : Validates C-F bond vibrations (~1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯F hydrogen bonds) .

Q. How can researchers design experiments to assess the acute toxicity of this compound in model organisms?

- Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1) :

- Exposure routes : Inhalation, oral, or dermal administration in rodents.

- Outcome metrics : Monitor hepatic/renal effects, respiratory distress, and hematological changes.

- Dose-response studies : Use OECD guidelines for acute oral toxicity (e.g., LD₅₀ determination) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for fluorinated aromatics .

- Basis sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency calculations .

- Applications :

- Reactivity : Analyze Fukui indices to identify electrophilic/nucleophilic sites .

- Reaction mechanisms : Simulate fluorination pathways (e.g., radical vs. ionic mechanisms) .

Q. What methodologies are recommended for assessing the risk of bias in toxicological studies of this compound?

- Human studies : Evaluate outcome reporting completeness (Table C-6) .

- Animal studies : Assess randomization, blinding, and dose allocation (Table C-7) .

- Confidence rating : Rate evidence quality using Step 6 (confidence in body of evidence) .

Q. How should researchers address contradictions in toxicity data across studies on this compound?

- Methodological Answer :

- Systematic review : Follow Steps 1–8 (), including literature search (PubMed, TOXCENTER) and data extraction.

- Meta-analysis : Pool data from studies with comparable exposure routes/doses. Adjust for confounding variables (e.g., species differences) .

- Sensitivity analysis : Exclude high RoB studies (Step 5) to refine conclusions .

Q. What computational tools are available to model the environmental fate of this compound?

- Methodological Answer :

- Transport models : Use EPI Suite to predict log Kow (octanol-water partition coefficient) and biodegradation potential .

- Degradation pathways : Apply DFT to simulate photolysis/hydrolysis products .

- Biomonitoring : Leverage EPA’s CompTox Dashboard for environmental monitoring data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.